5-Fluoro-6-hydroxy-4(3H)-quinazolinone

Lipophilicity XLogP3 ADME prediction

5-Fluoro-6-hydroxy-4(3H)-quinazolinone (CAS 2414057-13-7, molecular formula C8H5FN2O2, molecular weight 180.14 g/mol) is a fluorinated 4(3H)-quinazolinone building block bearing a fluorine atom at the C5 position and a hydroxyl group at the C6 position of the fused bicyclic core. This heterocyclic scaffold belongs to the quinazolinone family, a privileged structure in medicinal chemistry with demonstrated utility as a hinge-binding motif in kinase inhibitor design.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B13936541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-hydroxy-4(3H)-quinazolinone
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CNC2=O)F)O
InChIInChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13)
InChIKeyKIHYKCCISHDTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: A Dual-Substituted Quinazolinone Scaffold for Kinase-Targeted Fragment Elaboration and Medicinal Chemistry Procurement


5-Fluoro-6-hydroxy-4(3H)-quinazolinone (CAS 2414057-13-7, molecular formula C8H5FN2O2, molecular weight 180.14 g/mol) is a fluorinated 4(3H)-quinazolinone building block bearing a fluorine atom at the C5 position and a hydroxyl group at the C6 position of the fused bicyclic core [1]. This heterocyclic scaffold belongs to the quinazolinone family, a privileged structure in medicinal chemistry with demonstrated utility as a hinge-binding motif in kinase inhibitor design [2]. The quinazolin-4(3H)-one core serves as a foundational structure for numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents [3]. Unlike mono-substituted analogs that carry only a single fluorine or hydroxyl group, this compound presents both substituents simultaneously, creating a differentiated physicochemical and synthetic profile relevant to fragment-based drug discovery and scaffold-oriented synthesis campaigns.

Why 5-Fluoro-6-hydroxy-4(3H)-quinazolinone Cannot Be Replaced by Mono-Substituted or Positional Isomer Analogs in Medicinal Chemistry Programs


Generic substitution of 5-fluoro-6-hydroxy-4(3H)-quinazolinone with superficially similar quinazolinone analogs (e.g., 6-hydroxy-4(3H)-quinazolinone, 5-fluoro-4(3H)-quinazolinone, or the 7-fluoro-6-hydroxy positional isomer) introduces measurable differences across multiple property dimensions that directly impact downstream synthetic utility, physicochemical behavior, and target-binding potential. The simultaneous presence of the C5-fluorine and C6-hydroxyl groups creates a distinct computed property profile—XLogP3 of 0.5, topological polar surface area (TPSA) of 61.7 Ų, and a hydrogen bond donor/acceptor count of 2/4—that cannot be replicated by any single mono-substituted comparator [1]. The C5-fluorine placement adjacent to the hinge-binding N1 position has been demonstrated in the development of GNE-0749 to mask polar NH functionality, disrupt crystal packing, increase solubility, and enhance kinase selectivity relative to non-fluorinated and C6-fluorinated analogs [2]. While the C6-hydroxyl group provides a critical hydrogen-bonding and derivatization handle, its removal (as in 5-fluoro-4(3H)-quinazolinone) eliminates an H-bond donor and reduces TPSA by approximately 20 Ų, altering solubility and target engagement profiles [1]. Substitution with the 7-fluoro-6-hydroxy positional isomer relocates the fluorine away from the hinge-binding region, potentially compromising kinase selectivity advantages conferred by the C5-fluoro orientation [2]. These property cliffs mean that procurement decisions based solely on scaffold similarity without accounting for the precise substitution pattern can lead to divergent structure-activity relationships and failed lead optimization campaigns.

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Lipophilicity Modulation: Intermediate XLogP3 Balances Polarity Between Mono-Fluoro and Mono-Hydroxy Analogs

5-Fluoro-6-hydroxy-4(3H)-quinazolinone exhibits a computed XLogP3-AA of 0.5, positioning it at an intermediate lipophilicity between the more polar non-fluorinated 6-hydroxy-4(3H)-quinazolinone (XLogP3 = 0.4) and the more lipophilic mono-fluorinated analogs 5-fluoro-4(3H)-quinazolinone and 6-fluoroquinazolin-4(3H)-one (both XLogP3 = 0.8) [1][2]. The fluorine atom contributes a calculated ΔXLogP3 of +0.1 relative to the non-fluorinated 6-hydroxy scaffold, while the additional hydroxyl group reduces the lipophilicity by 0.3 log units compared to mono-fluoro analogs that lack this polar handle [1][2]. This balanced lipophilicity profile avoids both the excessive hydrophilicity that can limit membrane permeability and the excessive lipophilicity associated with poor solubility and higher promiscuity risks.

Lipophilicity XLogP3 ADME prediction Scaffold optimization

Enhanced Topological Polar Surface Area and Hydrogen Bond Capacity: Measurable Differentiation for Solubility and Target Engagement

The target compound possesses a computed TPSA of 61.7 Ų, which is 20.2 Ų (approximately 49%) higher than the TPSA of 41.5 Ų shared by both 5-fluoro-4(3H)-quinazolinone and 6-fluoroquinazolin-4(3H)-one [1][2]. This increase arises from the additional hydroxyl oxygen at C6, which contributes both an H-bond donor and an H-bond acceptor not present in mono-fluoro analogs. The target compound has 2 HBD / 4 HBA, compared to 1 HBD / 3 HBA for both 5-fluoro- and 6-fluoro-4(3H)-quinazolinone, and 2 HBD / 3 HBA for 6-hydroxy-4(3H)-quinazolinone [1][2]. The higher HBA count (4 vs. 3) provides an additional hydrogen bond acceptor site available for intermolecular interactions.

Topological polar surface area Hydrogen bonding Solubility Drug-likeness

C5-Fluorine Strategic Positioning: Documented Solubility and Permeability Gains Enabling Oral Dosing in Kinase Inhibitor Programs

In the structure-guided optimization of pan-RAF inhibitor GNE-0749, strategic placement of fluorine at the C5 position of the quinazolin-4(3H)-one core was shown to efficiently mask the adjacent polar NH functionality and disrupt solid-state crystal packing, leading to measurable improvements in both kinetic solubility and permeability [1]. Analogs lacking this C5-fluorine (compounds 2–6 in the same series) exhibited kinetic solubility below 1 μM, whereas the C5-fluorinated quinazolinone scaffold contributed to sufficient solubility and permeability to enable oral dosing of GNE-0749 in preclinical studies [1]. GNE-0749 demonstrated a Ki of 0.061 nM for CRAF and <0.08 nM for BRAF, with exquisite kinase selectivity attributed to the C5-fluoroquinazolinone hinge-binding motif [1][2]. While 5-fluoro-6-hydroxy-4(3H)-quinazolinone is the unelaborated core scaffold and not the final inhibitor, the C5-fluorine moiety it carries is the identical structural feature responsible for these documented property improvements.

Kinase hinge binder C5-fluorine effect Oral bioavailability Crystal packing disruption

Positional Isomer Differentiation: C5-Fluoro vs. C7-Fluoro Orientation Relative to the Hinge-Binding Region Modulates Kinase Selectivity

5-Fluoro-6-hydroxy-4(3H)-quinazolinone (C5-fluoro) and 7-fluoro-6-hydroxyquinazolin-4(3H)-one (C7-fluoro, CAS 2743412-63-5) are positional isomers with identical molecular formula (C8H5FN2O2) and molecular weight (180.14 g/mol), yet the fluorine placement differs by two ring positions [1]. In the C5-isomer, fluorine is positioned ortho to the N1 atom of the quinazolinone ring—the primary hinge-binding contact point in kinase inhibitor design—while in the C7-isomer, fluorine is positioned para to N1 and meta to N3 [1]. The J. Med. Chem. 2021 study on 5-fluoro-4(3H)-quinazolinone-based inhibitors explicitly demonstrated that the C5-fluorine orientation is critical for masking the adjacent polar NH functionality (N1-H), enabling RAF-specific residue interactions that drive kinase selectivity [2]. In contrast, the C7-fluoro positional isomer cannot engage in the same intramolecular masking effect due to its greater distance from the N1-H hinge contact.

Positional isomerism Kinase selectivity Hinge-binding orientation Structure-activity relationship

Orthogonal Synthetic Handles: Dual Derivatization Vectors Enable Divergent Chemical Space Exploration Beyond Single-Point Analog Capabilities

The simultaneous presence of a C5-fluorine (an electron-withdrawing group amenable to nucleophilic aromatic substitution under appropriate conditions) and a C6-hydroxyl group (available for etherification, esterification, or activation as a leaving group) provides two chemically orthogonal derivatization vectors on the quinazolinone core [1]. In contrast, 5-fluoro-4(3H)-quinazolinone (CAS 436-72-6) bears only the C5-fluorine handle, and 6-hydroxy-4(3H)-quinazolinone (CAS 16064-10-1) bears only the C6-hydroxyl handle, each limiting diversification to a single reactive position [2][3]. This dual-handle architecture enables serial or parallel functionalization strategies—such as initial C6-O-alkylation followed by C5-SNAr amination—that are structurally precluded in all four closest mono-substituted comparators. The C6-hydroxyl also serves as a hydrogen bond donor/acceptor anchor point for fragment growing, while the C5-fluorine modulates the electronics of the aromatic ring and contributes to metabolic stability [1].

Fragment elaboration Orthogonal reactivity Combinatorial chemistry Scaffold diversification

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: Evidence-Driven Research and Industrial Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Discovery Requiring a Fluorinated Hinge-Binding Scaffold with an Elaboration Handle

Research groups pursuing fragment-based drug discovery (FBDD) against kinase targets can deploy 5-fluoro-6-hydroxy-4(3H)-quinazolinone as a privileged hinge-binding fragment. The C5-fluorine, validated in the GNE-0749 development program for enhancing kinase selectivity and improving solubility through crystal packing disruption, provides a key pharmacophoric element . The C6-hydroxyl serves as a fragment-growing vector, enabling O-linked elaboration into lead-like chemical space while preserving the favorable XLogP3 of 0.5 and TPSA of 61.7 Ų . This scenario is particularly relevant for programs targeting RAF kinases, EGFR, or other kinases where the quinazolinone N1/N3 motif engages the hinge region. Procurement of this dual-substituted scaffold avoids the need to separately purchase and elaborate a mono-fluoro hinge binder while later introducing a hydroxyl handle through additional synthetic steps.

Parallel Library Synthesis Exploiting Orthogonal C5-F and C6-OH Reactive Handles for SAR Exploration

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies can utilize the two orthogonal reactive handles of 5-fluoro-6-hydroxy-4(3H)-quinazolinone to generate diverse compound libraries from a single scaffold. The C6-OH group can undergo O-alkylation, O-acylation, or sulfonylation to introduce varied substituents, while the C5-fluorine can participate in nucleophilic aromatic substitution reactions with amines or other nucleophiles, enabling sequential or one-pot diversification strategies . This dual-handle architecture provides access to chemical space that would require two separate mono-substituted building blocks to achieve, reducing procurement complexity and enabling more efficient SAR exploration. The distinct TPSA contribution from the hydroxyl group (adding ~20 Ų vs. 5-fluoro-4(3H)-quinazolinone) further diversifies the ADME profile of library members .

Kinase Selectivity Engineering Through Positional Fluorine Optimization: C5-Fluoro vs. C7-Fluoro Isomer Selection

Research programs focused on achieving kinase selectivity through precise hinge-binder engineering should preferentially procure 5-fluoro-6-hydroxy-4(3H)-quinazolinone over its 7-fluoro-6-hydroxy positional isomer (CAS 2743412-63-5). The C5-fluorine placement ortho to the hinge-binding N1 atom has been crystallographically validated in the bRaf-GNE-0749 co-crystal structure (PDB: 7K0V) to enable intramolecular masking of the adjacent polar NH, reducing reliance on common polar hinge contacts and promoting RAF-specific residue interactions that drive selectivity . The C7-fluoro isomer, with fluorine positioned para to N1 (approximately 4.8 Å distance vs. ~2.4 Å for C5-F), cannot engage in this intramolecular masking mechanism, potentially resulting in different kinase selectivity profiles . For programs targeting kinases where hinge-region selectivity is a critical optimization parameter, this positional isomer distinction is a meaningful procurement criterion.

ADME Property Optimization Starting from a Balanced Lipophilicity Scaffold for Oral Bioavailability Programs

Drug discovery programs targeting oral bioavailability can utilize 5-fluoro-6-hydroxy-4(3H)-quinazolinone as a starting scaffold with a pre-optimized lipophilicity profile. The XLogP3 of 0.5 places this compound in the lower end of the optimal range for oral absorption, compared to 5-fluoro-4(3H)-quinazolinone (XLogP3 = 0.8) which trends toward higher lipophilicity and potential solubility limitations, and 6-hydroxy-4(3H)-quinazolinone (XLogP3 = 0.4) which may face permeability challenges . The additional hydroxyl group also confers higher TPSA (61.7 Ų), keeping the scaffold at the peripheral/CNS threshold and allowing research teams to tune toward either CNS or peripheral targets through further derivatization . The J. Med. Chem. 2021 study demonstrated that the 5-fluoroquinazolinone motif, when properly elaborated, enabled oral dosing in preclinical models—a precedent that supports procurement of the C5-fluorinated scaffold for oral drug discovery programs .

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